molecular formula C20F42 B048876 Perfluoroeicosane CAS No. 37589-57-4

Perfluoroeicosane

Cat. No.: B048876
CAS No.: 37589-57-4
M. Wt: 1038.1 g/mol
InChI Key: WSXNCJNDCDTRSA-UHFFFAOYSA-N
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Description

Perfluoroeicosane, also known as dotetracontafluoroicosane, is a perfluorinated compound with the chemical formula C20F42. It is a colorless, odorless compound that belongs to the class of perfluoroalkanes. This compound is known for its high thermal stability, excellent electrical insulation properties, and chemical inertness. These unique properties make it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoroeicosane is typically synthesized through the fluorination of eicosane (C20H42) using elemental fluorine (F2) or other fluorinating agents. The reaction is carried out under controlled conditions to ensure complete fluorination of the hydrocarbon chain. The general reaction can be represented as follows:

[ \text{C}{20}\text{H}{42} + 21\text{F}2 \rightarrow \text{C}{20}\text{F}_{42} + 21\text{H}_2 ]

The reaction is exothermic and requires careful control of temperature and pressure to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of this compound involves high-pressure fluorination processes. The hydrocarbon precursor is exposed to fluorine gas at elevated temperatures and pressures, typically in the presence of a catalyst to enhance the reaction rate. The resulting perfluorinated product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Perfluoroeicosane is chemically inert due to the strong carbon-fluorine bonds, making it resistant to most chemical reactions. it can undergo certain types of reactions under specific conditions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Perfluoroeicosane has a wide range of applications in scientific research due to its unique properties:

    Chemistry: Used as a standard in mass spectrometry and chromatography for calibration purposes.

    Biology: Employed in the study of lipid membranes and as a model compound for understanding the behavior of perfluorinated compounds in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized as a surfactant, lubricant, and anti-corrosion agent in various industrial processes

Mechanism of Action

The mechanism of action of perfluoroeicosane is primarily based on its physical properties rather than chemical reactivity. Its high thermal stability and chemical inertness make it an excellent insulator and protective agent. In biological systems, this compound can interact with lipid membranes, altering their properties and potentially affecting cellular processes. the exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctane (C8F18)
  • Perfluorodecane (C10F22)
  • Perfluorododecane (C12F26)
  • Perfluorohexadecane (C16F34)

Uniqueness

Perfluoroeicosane stands out due to its longer carbon chain, which imparts higher thermal stability and lower surface tension compared to shorter perfluoroalkanes. This makes it particularly useful in applications requiring extreme conditions and high-performance materials .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-dotetracontafluoroicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20F42/c21-1(22,3(25,26)5(29,30)7(33,34)9(37,38)11(41,42)13(45,46)15(49,50)17(53,54)19(57,58)59)2(23,24)4(27,28)6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(60,61)62
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXNCJNDCDTRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20F42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191024
Record name Dotetracontafluoroicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1038.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37589-57-4
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-Dotetracontafluoroeicosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37589-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dotetracontafluoroicosane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037589574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dotetracontafluoroicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dotetracontafluoroicosane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Perfluoroeicosane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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